L-丝氨酸-2,3-13C2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

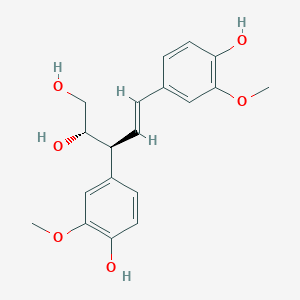

The stereoselective synthesis of stable isotope-labeled L-α-amino acids, including L-serine-2,3-^13C2, involves biosynthetic pathways using specific microorganisms such as Methylobacterium extorquens. In these biosyntheses, the carbon atoms of serine are derived from precursors like methanol and glycine, allowing for the production of L-serine labeled with ^13C at desired positions (Hanners et al., 1991).

Molecular Structure Analysis

L-serine's molecular structure, particularly when labeled with ^13C, can be analyzed using techniques such as nuclear magnetic resonance (NMR). These analyses provide insights into the molecular interactions and the environment of the labeled serine in various biological contexts. Studies focusing on the structural characterization of serine and its complexes offer detailed information on hydrogen bonding patterns and molecular configurations (Kolev et al., 2007).

Chemical Reactions and Properties

L-serine-2,3-^13C2 participates in a wide range of biochemical reactions, reflecting the importance of L-serine in metabolism. These include its role in the synthesis of proteins, nucleotides, and neuroactive amino acids such as glycine and D-serine. The isotopic labeling of L-serine allows for the tracing of its metabolic pathways and the study of its enzymatic transformations in detail (Murtas et al., 2020).

Physical Properties Analysis

The physical properties of L-serine-2,3-^13C2, such as solubility, melting point, and crystalline structure, are essential for its application in research. Investigations into the precise molecular configurations and hydrogen bonding of serine in various crystalline forms have been conducted using neutron diffraction techniques, providing a deeper understanding of its physical characteristics (Frey et al., 1973).

Chemical Properties Analysis

The chemical properties of L-serine-2,3-^13C2, including its reactivity and interactions with other molecules, are crucial for its biological functions. The enzyme-catalyzed reactions involving L-serine, such as those with serine hydroxymethyltransferase, are of particular interest. Studies have focused on the stereochemical aspects of these reactions, providing insights into the mechanisms of serine's involvement in metabolic pathways (Thomas et al., 1990).

科学研究应用

神经学意义和治疗潜力

L-丝氨酸在中枢神经系统的蛋白质合成、细胞增殖、发育和鞘脂形成中起着至关重要的作用 {svg_1}. 它通过激活甘氨酸受体和上调PPAR-γ发挥作用,从而导致神经递质合成、神经保护和抗炎作用 {svg_2}. L-丝氨酸在各种神经疾病和神经退行性疾病中显示出作为保护剂的潜力 {svg_3}.

蛋白质合成中的作用

L-丝氨酸是一种非必需氨基酸,在蛋白质合成中起着至关重要的作用 {svg_4}. 它通过哺乳动物大脑中的磷酸化途径产生,并从糖酵解中的葡萄糖中获得 {svg_5}.

细胞增殖中的作用

L-丝氨酸在细胞增殖中起着重要作用 {svg_6}. 它是磷酸基团结合的主要位点,用于调节蛋白质功能 {svg_7}.

鞘脂形成中的作用

L-丝氨酸在中枢神经系统鞘脂的形成中起着至关重要的作用,这对于神经分化和存活至关重要 {svg_8}.

神经传递中的作用

L-丝氨酸在神经传递中起着至关重要的作用 {svg_9}. 它是葡萄糖和蛋白质合成的底物,也是磷脂,特别是磷脂酰丝氨酸 (PS) 和鞘脂 (SL) 的组成部分,它们高度集中在所有细胞膜中 {svg_10}.

叶酸和蛋氨酸循环中的作用

L-丝氨酸在叶酸和蛋氨酸循环中起着至关重要的作用 {svg_11}. 它是葡萄糖和蛋白质合成的底物,也是磷脂,特别是磷脂酰丝氨酸 (PS) 和鞘脂 (SL) 的组成部分,它们高度集中在所有细胞膜中 {svg_12}.

嘌呤和嘧啶合成中的作用

L-丝氨酸-2,3-13C2 用于合成嘌呤和嘧啶作为抗菌/抗真菌剂 {svg_13}.

作为蛋白质生成化合物的角色

This compound 作为蛋白质生成化合物 {svg_14}. 它用于合成嘌呤和嘧啶作为抗菌/抗真菌剂 {svg_15}.

作用机制

Target of Action

L-Serine-2,3-13C2 is an isotope-labelled form of L-Serine , a non-essential amino acid used in the biosynthesis of proteins . It plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function .

Mode of Action

The interaction of L-Serine-2,3-13C2 with its targets is similar to that of L-Serine. It is involved in the synthesis of purines and pyrimidines, acting as antibacterial/antifungal agents, as well as a proteinogenic compound .

Biochemical Pathways

L-Serine is synthesized from glucose via the phosphorylated pathway, transforming the glycolytic intermediate, 3-phosphoglycerate (3PG), into L-serine via three enzymatic reactions . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .

Pharmacokinetics

It is absorbed in the intestines and transported to the liver where it is metabolized . The ADME properties of L-Serine-2,3-13C2 are expected to be similar to those of L-Serine.

Result of Action

The molecular and cellular effects of L-Serine-2,3-13C2’s action are likely to be similar to those of L-Serine. L-Serine is used in the production of pyruvate, amino acids (glycine, L-cysteine), and sphingosine . It also plays a role in cell proliferation, growth, differentiation, and function .

安全和危害

未来方向

L-Serine, the parent compound, shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . It has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The therapeutic potential of using L-Serine as a general treatment for numerous CNS diseases and injuries is being explored .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Serine-2,3-13C2 involves the incorporation of two 13C isotopes at positions 2 and 3 of the serine molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "Glycine-2-13C", "Sodium cyanide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Triethylamine", "Methyl chloroformate", "L-Serine" ], "Reaction": [ "Step 1: Glycine-2-13C is reacted with sodium cyanide in methanol to form 2-aminoacrylonitrile-2-13C", "Step 2: 2-aminoacrylonitrile-2-13C is hydrolyzed with hydrochloric acid to form 2-amino-3-oxopropionic acid-2-13C", "Step 3: 2-amino-3-oxopropionic acid-2-13C is reacted with sodium hydroxide to form L-Serine-2-13C", "Step 4: L-Serine-2-13C is reacted with methyl chloroformate and triethylamine in diethyl ether to form L-Serine-2-methyl ester-2,3-13C2", "Step 5: L-Serine-2-methyl ester-2,3-13C2 is hydrolyzed with hydrochloric acid to form L-Serine-2,3-13C2" ] } | |

CAS 编号 |

89232-78-0 |

分子式 |

C¹³C₂H₇NO₃ |

分子量 |

107.08 |

同义词 |

(-)-Serine-13C2; (S)-2-Amino-3-hydroxypropanoic Acid-13C2; (S)-Serine-13C2; (S)-α-Amino-β-hydroxypropionic Acid-13C2; 1: PN: US20090069547 PAGE: 10 Claimed Protein-13C2; 225: PN: EP2071334 SEQID: 242 Claimed Protein-13C2; 225: PN: WO2009077864 SEQID: |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)

![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)